Citropin 2.1

Description

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

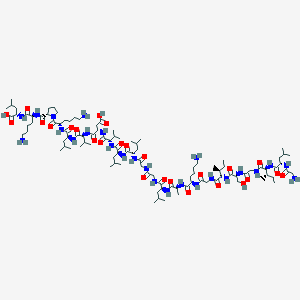

GLIGSIGKALGGLLVDVLKPKL |

Origin of Product |

United States |

Primary and Secondary Structural Elucidation

Amino Acid Sequence Determination Methodologies

The primary structure, or amino acid sequence, is the foundational blueprint of a peptide. For a novel peptide like Citropin 2.1, its sequence would first need to be determined. The most common and powerful methods for this are Edman degradation and mass spectrometry.

Edman Degradation: This classic method sequentially removes one amino acid at a time from the N-terminus of the peptide. frontiersin.org Each removed residue is then identified using chromatography. The process is repeated cyclically to determine the sequence of short peptides, typically up to 50 amino acids. nih.govnovoprolabs.com Automated sequencers have streamlined this process, making it a reliable tool for N-terminal sequencing. novoprolabs.com

Mass Spectrometry (MS): This is the most widely used method for protein and peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures. novoprolabs.comnih.gov In a typical "bottom-up" proteomics approach, the peptide is first enzymatically digested into smaller fragments. nih.gov These fragments are then ionized and their mass-to-charge (m/z) ratio is measured. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the individual peptides further, generating a spectrum of fragment ions that allows for the deduction of the amino acid sequence through bioinformatic analysis. mdpi.com

Table 1: Comparison of Peptide Sequencing Methodologies

| Feature | Edman Degradation | Mass Spectrometry |

| Principle | Sequential chemical cleavage from N-terminus | Mass-to-charge ratio measurement of peptide fragments |

| Throughput | Low | High |

| Sample Req. | Relatively high (picomoles to nanomoles) | Very low (femtomoles to attomoles) |

| Key Advantage | Unambiguous N-terminal sequencing | High sensitivity, speed, PTM analysis |

| Limitations | Blocked N-termini, length limit (~50 residues) | Sequence gaps, reliance on databases for identification |

Conformational Analysis using Spectroscopic Techniques

Once the primary sequence is known, spectroscopic techniques are employed to determine how the peptide chain folds in different environments.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.gov For peptides like citropins, which are often unstructured in water but adopt a defined conformation in membrane-like environments, NMR is invaluable.

The process involves preparing a concentrated, isotopically labeled (e.g., ¹⁵N, ¹³C) sample of the peptide in a suitable solvent or membrane-mimetic environment (like micelles). A series of multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, are performed. These experiments identify through-bond and through-space correlations between atomic nuclei, providing distance restraints that are used to calculate a family of structures consistent with the experimental data. nih.gov This approach has been successfully used to determine that peptides like Citropin 1.1 form structures such as α-helices when interacting with micelles.

Circular Dichroism (CD) spectroscopy is a rapid and widely used method to analyze the secondary structure of peptides. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. The resulting CD spectrum provides a characteristic signature for different types of secondary structures.

α-helices typically show negative bands at ~222 nm and ~208 nm and a positive band at ~193 nm.

β-sheets show a negative band around 217 nm and a positive band near 195 nm.

Random coils or unordered structures are characterized by a strong negative band below 200 nm.

CD is particularly useful for monitoring conformational changes. For instance, a peptide like a citropin may show a random coil spectrum in an aqueous buffer but transition to a predominantly α-helical spectrum upon addition of membrane-mimetic agents, indicating a structure-inducing interaction.

Table 2: Characteristic CD Wavelengths for Peptide Secondary Structures

| Secondary Structure | Wavelength Band 1 (nm) | Wavelength Band 2 (nm) | Wavelength Band 3 (nm) |

| α-Helix | ~222 (Negative) | ~208 (Negative) | ~193 (Positive) |

| β-Sheet | ~217 (Negative) | ~195 (Positive) | N/A |

| Random Coil | <200 (Negative) | N/A | N/A |

FTIR spectroscopy measures the vibrations of molecular bonds and is highly sensitive to peptide secondary structure. The analysis focuses primarily on the amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibrations of the peptide backbone. The exact frequency of this band is indicative of the secondary structure.

α-helices absorb around 1650-1658 cm⁻¹.

β-sheets absorb at lower frequencies, around 1620-1640 cm⁻¹.

Random coils are typically found around 1640-1648 cm⁻¹.

FTIR is advantageous because it can be used to study peptides in a variety of environments, including in aqueous solutions, organic solvents, and even embedded within lipid bilayers. It provides complementary data to CD spectroscopy for a comprehensive understanding of a peptide's conformational state.

Influence of Environmental Factors on Conformation (e.g., membrane mimetic environments)

The biological function of antimicrobial peptides like citropins is intrinsically linked to their interaction with cell membranes. Therefore, studying their conformation in environments that mimic a biological membrane is crucial.

Peptides like Citropin 1.1 are typically unstructured in aqueous solution but undergo a significant conformational change upon encountering a membrane environment. This is studied experimentally by introducing membrane mimetics such as:

Micelles: Aggregates of detergents (e.g., sodium dodecyl sulfate (B86663) - SDS, or dodecylphosphocholine - DPC) that provide a hydrophobic core and a charged or polar surface, mimicking the interface of a cell membrane. Both NMR and CD studies frequently use micelles to induce and study the folded structure of peptides.

Lipid Vesicles/Bilayers: These are more sophisticated models that form a lipid bilayer structure, closely resembling a natural cell membrane.

Organic Solvents: Solvents like trifluoroethanol (TFE) can also induce helical structures in peptides and are often used in preliminary structural studies.

Spectroscopic analyses (NMR, CD, FTIR) performed in these different environments reveal how factors like hydrophobicity and electrostatics drive the peptide to fold into its active, membrane-bound conformation, which for many citropins is an amphipathic α-helix.

Biosynthesis and Natural Production Pathways

Identification of Precursor Peptides and Processing

The biosynthesis of Citropin 2.1 originates from a larger precursor protein, known as a prepropeptide, which is encoded by mRNA within the frog's skin glands. While the specific, complete cDNA sequence for the prepro-citropin 2.1 has not been definitively published in peer-reviewed literature, the general structure of amphibian antimicrobial peptide precursors is well-established. This structure typically consists of three distinct domains:

A Signal Peptide: An N-terminal sequence of approximately 20-25 amino acids that directs the precursor protein into the endoplasmic reticulum, after which it is cleaved off.

An Acidic Pro-region: A spacer sequence that often contains acidic amino acid residues (aspartic acid, glutamic acid). This region is thought to play a role in preventing the premature activity of the peptide and guiding its proper folding.

The Bioactive Peptide Sequence: The sequence that will become the mature peptide, in this case, this compound.

Processing of the precursor involves endoproteases, which are enzymes that cleave peptide bonds within the protein chain. wikipedia.org These enzymes recognize and cut at specific cleavage sites, which in amphibian precursors are typically marked by pairs of basic amino acid residues, such as Lysine-Arginine (Lys-Arg). semanticscholar.org This cleavage event liberates the peptide from its precursor form.

A patent has listed a potential precursor to this compound, designated this compound.3, with a sequence that extends beyond the mature peptide. google.com However, for the final C-terminal amidation step to occur, the direct precursor to the amidated peptide must terminate with a glycine (B1666218) residue, which acts as the signal and substrate for the amidation enzyme. researchgate.net The published sequence for this compound.3 lacks this critical glycine, suggesting it may be an intermediate form or that the complete precursor sequence remains to be fully elucidated through cDNA analysis.

| Compound Name | Sequence | Source / Type |

| This compound | GLIGSIGKALGGLLVDVLKPKL-NH2 | Mature Peptide |

| This compound.3 | GLIGSIGKALGGLLVDVLKPKLQAAS | Putative Precursor |

Enzymatic Processing and Post-Translational Modifications

Following the initial cleavage from the larger prepropeptide, the direct precursor of this compound undergoes crucial enzymatic modifications to become a mature, active molecule. The most significant of these is C-terminal amidation.

This post-translational modification is a hallmark of many bioactive peptides and is essential for the activity of citropins. researchgate.net The process is catalyzed by a bifunctional enzyme known as Peptidylglycine α-amidating monooxygenase (PAM) . researchgate.netuct.ac.zamdpi.com The reaction proceeds in two steps, both mediated by different domains of the PAM enzyme:

Hydroxylation: The peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM hydroxylates the α-carbon of the C-terminal glycine residue. This reaction requires molecular oxygen, ascorbate, and copper as cofactors. researchgate.netmdpi.com

Lysis: The peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain then cleaves the bond between the nitrogen and the hydroxylated α-carbon, releasing glyoxylate (B1226380) and leaving a C-terminal amide (-NH2) on the peptide. uct.ac.zamdpi.com

For this compound, this means its direct precursor would have the sequence GLIGSIGKALGGLLVDVLKPKL-Gly. The PAM enzyme would act on this terminal glycine to produce the final, amidated Leucine residue (Leucine-amide) observed in the mature peptide. uniprot.org This amidation neutralizes the negative charge of the C-terminal carboxyl group, which is often critical for the peptide's structure and its ability to interact with microbial membranes.

| Enzyme | Function | Required Substrate/Cofactors |

| Endoproteases | Cleave the prepropeptide to release the peptide precursor. | Specific amino acid sequences (e.g., dibasic sites like Lys-Arg). |

| Peptidylglycine α-amidating monooxygenase (PAM) | Catalyzes the C-terminal amidation of the peptide. | C-terminal Glycine residue, Molecular Oxygen, Ascorbate, Copper. |

Isolation and Purification from Biological Sources

The recovery of natural this compound for study is achieved through the collection and purification of skin secretions from Litoria citropa. The established methodology for isolating amphibian skin peptides is a multi-step process.

First, the frog is encouraged to release its skin secretions. This is typically accomplished through a mild, non-harmful method such as gentle electrical stimulation of the dorsal skin surface. researchgate.net The secreted granular product, which is rich in a variety of peptides, is then carefully collected by washing the skin with a solvent, often deionized water or a buffer.

The resulting aqueous solution containing the crude peptide mixture is then subjected to purification. The standard and most effective technique for separating peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.compeptide.com

Principle: In RP-HPLC, the crude mixture is passed through a column packed with a nonpolar stationary phase (commonly C18-modified silica).

Separation: A mobile phase, typically a gradient of water and a more nonpolar organic solvent like acetonitrile (B52724) (both containing an ion-pairing agent such as 0.1% trifluoroacetic acid), is used to elute the components. peptide.com Peptides separate based on their hydrophobicity; less hydrophobic molecules elute first, while more hydrophobic molecules (like many antimicrobial peptides) are retained longer on the column.

Detection and Collection: The eluting fractions are monitored by a UV detector, and individual peaks corresponding to different peptides are collected.

The fractions containing the purified peptide are then analyzed using mass spectrometry to confirm their molecular weight and to determine their amino acid sequence, thereby identifying this compound among the various other peptides in the secretion. researchgate.net The purified fractions are then typically lyophilized (freeze-dried) to yield a stable powder. peptide.com

Synthetic Methodologies and Chemical Modifications

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the artificial production of peptides like Citropin 2.1 and its analogs. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.com The entire process is carried out in a single reaction vessel, which simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. bachem.com

The synthesis process generally begins from the C-terminus of the peptide, which is anchored to the resin, and proceeds toward the N-terminus. csic.es A common and robust strategy employed is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. frontiersin.org

The key steps in an Fmoc-based SPPS cycle are:

Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). frontiersin.org The completion of this step can be monitored using a qualitative ninhydrin (B49086) test, which detects free primary amines. csic.es

Activation and Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent to facilitate the formation of a peptide bond with the newly freed amino group on the growing chain. csic.es Common coupling agents include O-(6-chloro-1-hydrocibenzotrizol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) in the presence of an organic base like N,N-diisopropylethylamine (DIPEA). frontiersin.org

Washing: After the coupling reaction, the resin is thoroughly washed to remove unreacted amino acids, by-products, and coupling reagents. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. csic.es Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, often containing trifluoroacetic acid (TFA) and scavenger reagents like triisopropylsilane (B1312306) (TIPS) and water. frontiersin.org The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.org This methodology has been successfully used to prepare various analogs of the related Citropin 1.1. nih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity and efficiency of enzymatic catalysis. mdpi.com This approach can offer sustainable and efficient pathways for producing complex molecules, including peptides and natural products. mdpi.combeilstein-journals.org Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which is particularly advantageous for the synthesis of intricate molecules like natural products. beilstein-journals.orgnih.gov

Strategies in chemoenzymatic synthesis often involve using enzymes for key steps that are challenging to achieve through conventional chemistry, such as selective glycosylation or late-stage macrocyclization. beilstein-journals.orgnih.gov For instance, thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) machinery have been harnessed to catalyze the macrocyclization of linear peptide precursors that were first assembled using chemical methods like SPPS. beilstein-journals.org

While chemoenzymatic synthesis is a powerful and rapidly advancing field for the production of peptides and pharmaceuticals, specific applications detailing the synthesis of this compound using these hybrid methods are not extensively documented in the available literature. mdpi.comnih.gov The principles, however, suggest potential applicability, for example, by using specific proteases in reverse to ligate peptide fragments or employing enzymes to introduce specific modifications post-synthesis.

Macrocyclization Techniques (e.g., all-hydrocarbon stapling, disulfide formation)

Macrocyclization is a powerful strategy to impose conformational constraints on flexible linear peptides. researchgate.net By locking the peptide into its bioactive conformation, cyclization can lead to increased target affinity, enhanced biological activity, and improved stability against proteases. frontiersin.org Common macrocyclization techniques include disulfide bond formation, head-to-tail or side-chain-to-side-chain lactamization, and ring-closing metathesis to form all-hydrocarbon "staples". researchgate.netnih.govnih.gov

An effective example of this approach is the all-hydrocarbon stapling applied to an analog of Citropin 1.1. frontiersin.org In this technique, two non-natural amino acids containing alkene side chains, such as (S)-2-(4-pentenyl)alanine (S₅) and (R)-2-(7-octenyl)alanine (R₈), are incorporated into the peptide sequence at specific positions (e.g., i and i+4 or i and i+7) using SPPS. frontiersin.org Following the assembly of the linear peptide on the resin, an intramolecular ring-closing metathesis reaction is performed using a catalyst like Grubbs' reagent. frontiersin.org This reaction connects the two alkene side chains, creating a covalent hydrocarbon bridge that stabilizes the α-helical structure of the peptide. frontiersin.org

A study on A4K14-citropin 1.1, an analog of Citropin 1.1, demonstrated that this stapling strategy could significantly enhance its properties. frontiersin.org

Table 1: Properties of Stapled A4K14-Citropin 1.1 Analogs

| Peptide ID | Staple Position | Helicity (%) |

|---|---|---|

| A4K14-citropin 1.1 | Linear (unmodified) | 61.5 |

| A4K14-citropin 1.1-Sp1 | i, i+7 | 89.8 |

| A4K14-citropin 1.1-Sp2 | i, i+7 | 13.6 |

| A4K14-citropin 1.1-Sp3 | i, i+4 | 72.8 |

| A4K14-citropin 1.1-Sp4 | i, i+4 | 88.5 |

Data sourced from a study on stapled A4K14-Citropin 1.1 peptides. frontiersin.org

The results indicated that stapling at appropriate positions (Sp1, Sp4) significantly increased the helicity of the peptide compared to its linear counterpart. frontiersin.org This enhanced structural stability also translated to greater resistance to proteolysis and improved antitumor activity, highlighting the potential of macrocyclization for developing robust Citropin-based therapeutics. frontiersin.org

N-terminal Acylation for Modulating Properties

Modification of the N-terminus of a peptide is a widely used strategy to alter its biological and physicochemical properties. wikipedia.org The N-terminus refers to the free amine group (-NH₂) at the beginning of a polypeptide chain. wikipedia.org Acylation, the attachment of an acyl group (R-C=O), is a common modification. This can range from simple acetylation (attaching a CH₃CO- group) to lipidation, which involves conjugating a long-chain fatty acid. wikipedia.orgmdpi.com

N-terminal acetylation is a straightforward modification that can protect the peptide from degradation by aminopeptidases and potentially alter its interaction with biological targets. ethz.ch

Lipidation, the attachment of a fatty acid to the N-terminus, transforms the peptide into a lipopeptide. ppm.edu.pl This modification significantly increases the hydrophobicity of the peptide, which can have profound effects on its mechanism of action. ppm.edu.pl The introduction of a lipid tail can enhance the peptide's affinity for bacterial membranes, often leading to increased antimicrobial potency. ppm.edu.pl The length and nature of the attached fatty acid (e.g., capric acid, C10) can be varied to fine-tune the balance between antimicrobial activity and other properties. ppm.edu.pl This modification is typically performed during SPPS, where the fatty acid is coupled to the N-terminal amino group of the fully assembled peptide prior to cleavage from the resin. ppm.edu.pl

Molecular and Cellular Mechanisms of Biological Action

Interaction with Model Membrane Systems

The primary mode of action for many antimicrobial peptides (AMPs), including the citropin family, involves direct interaction with the cell membranes of target organisms. researchgate.net This interaction is governed by the peptide's structure and the composition of the membrane.

Membrane Permeabilization and Disruption Models (e.g., Carpet Model, Toroidal Pore Model)

While the precise mechanism of membrane disruption for Citropin 2.1 has not been extensively detailed, the activity of the broader citropin family provides context. For peptides like Citropin 1.1, a "carpet-like" mechanism has been proposed, where the peptides accumulate on the surface of the bacterial membrane. iiitd.edu.innih.govresearchgate.net Once a threshold concentration is reached, they disrupt the membrane's integrity, leading to permeabilization and cell lysis without forming discrete pores. mdpi.comnih.gov

However, the structure of peptides in the citropin 2 family, which includes this compound, contains amino acids like proline that can disrupt helical structures. This makes it difficult to directly extrapolate the exact mechanism from other citropin families, and it is suggested that a prerequisite for antibacterial membrane activity may involve some aggregation on the membrane surface. iiitd.edu.in

The antimicrobial efficacy of this compound has been quantified through in vitro testing, showing varied activity against different bacterial species. The minimum inhibitory concentration (MIC) required to inhibit the growth of specific pathogens has been determined, as detailed in the table below.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Bacillus cereus | 50 | iiitd.edu.in |

| Escherichia coli | >100 | iiitd.edu.in |

| Listeria monocytogenes | 100 | iiitd.edu.in |

| Pasteurella haemolytica | >100 | iiitd.edu.in |

| Staphylococcus aureus | 25 | iiitd.edu.in |

Electrostatic Interactions with Charged Membrane Components

The initial step in the interaction between cationic AMPs and bacteria is typically driven by electrostatic forces. researchgate.netmdpi.com Bacterial membranes are rich in negatively charged components, such as phosphatidylglycerol and cardiolipin, which attract positively charged peptides. semanticscholar.orgmdpi.com

This compound, with the amino acid sequence GLLDLIKGVG SVLTT-NH₂, possesses a net positive charge, facilitating this initial attraction to the anionic surfaces of microbial membranes. iiitd.edu.in This electrostatic binding concentrates the peptide at the membrane surface, which is a crucial precursor to subsequent disruptive events like membrane permeabilization. mdpi.comresearchgate.net The interaction is further stabilized by hydrophobic interactions between the peptide's nonpolar residues and the lipid acyl chains of the membrane. mdpi.com

Elucidation of Intracellular Targets (if applicable, non-clinical)

Some antimicrobial peptides can translocate across the cell membrane without causing complete lysis and then act on internal cellular components. nih.govmdpi.comnih.gov

Inhibition of Macromolecular Synthesis (e.g., DNA, protein)

There is no specific evidence in the reviewed scientific literature to indicate that this compound functions by inhibiting the synthesis of macromolecules such as DNA or protein. While this mechanism has been identified for other peptides like indolicidin (B8082527) and PR-39, which can bind to nucleic acids and halt synthesis, similar studies on this compound have not been reported. nih.gov

Role in Biofilm Disruption and Inhibition in in vitro Models

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. mdpi.com Some AMPs have demonstrated the ability to inhibit the formation of biofilms or disrupt existing ones. nih.govresearchgate.netsemanticscholar.org This can occur through various mechanisms, including degrading the biofilm matrix or killing the embedded bacterial cells. nih.gov

While related peptides like Citropin 1.1 have been studied for their anti-biofilm properties, particularly in synergistic combinations with antibiotics nih.govmdpi.com, there are currently no specific in vitro studies in the reviewed literature that investigate the role of this compound in either the disruption or inhibition of bacterial biofilms.

Compound Reference Table

Structure Activity Relationship Sar Studies and Peptide Engineering

Impact of Amino Acid Substitutions on Structure and Function (e.g., Lys/Arg substitutions, Trp-enrichment)

Amino acid substitution is a key strategy in peptide engineering to enhance activity, selectivity, and stability. For citropin 1.1, several substitutions have been investigated to understand their impact on the peptide's structure and function.

Lys/Arg Substitutions: The positively charged amino acids, lysine (B10760008) (Lys) and arginine (Arg), are crucial for the initial electrostatic interaction of cationic antimicrobial peptides with negatively charged bacterial membranes. nih.gov In studies of citropin 1.1 analogues, replacing the lysine residues at positions 7 and 8 with other basic residues like ornithine, 2,4-diaminobutyric acid, or 2,3-diaminopropionic acid resulted in diminished potency against Gram-positive bacteria. nih.gov A more direct Lys-to-Arg substitution was performed in an analogue of citropin 1.1, where in addition to other modifications, Lys7 was replaced by Arg. This substitution, in combination with others, led to an increased activity against several bacterial strains, including E. coli and K. pneumoniae. nih.gov This suggests that while a positive charge is essential, the specific nature of the basic side chain can fine-tune activity.

Trp-Enrichment: Tryptophan (Trp) residues are known to play a significant role in the membrane-disrupting activity of antimicrobial peptides due to their large hydrophobic side chain and ability to anchor at the membrane-water interface. Introducing tryptophan into the citropin 1.1 sequence has been shown to be a successful strategy for enhancing its antimicrobial efficacy. For instance, replacing Phe3 with Trp in citropin 1.1 resulted in a 2- to 8-fold increase in activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Further modifications have included the replacement of Asp4 and Gly14 with Ala and Lys, respectively, in an analogue termed A4K14-citropin 1.1. This led to a more stable α-helix and improved biological activities. frontiersin.org Another study showed that replacing Gly1 with Sarcosine (a methylated form of glycine) in a Trp-enriched analogue resulted in a peptide with promising activity against a range of bacteria, including MRSA and A. baumannii. nih.gov

| Peptide Analogue | Sequence Modification | Key Finding | Reference |

|---|---|---|---|

| AMP-016 | Phe3 -> Trp | 2- to 8-fold increased activity against MRSA. | nih.gov |

| AMP-017 | Phe3 -> Trp, Asp4 -> Arg, Lys7 -> Arg | Increased activity against E. coli, K. pneumoniae, and A. baumannii compared to the parent peptide. | nih.gov |

| A4K14-citropin 1.1 | Asp4 -> Ala, Gly14 -> Lys | More stable α-helix and better biological activities. | frontiersin.org |

| AMP-006 | Lys7,8 -> Ornithine | Diminished potency against Gram-positive pathogens. | nih.gov |

Effects of Peptide Length and Truncations

The length of an antimicrobial peptide is a critical parameter influencing its activity, with an optimal length often required for effective membrane interaction and disruption. For citropin-like peptides, a length of sixteen or seventeen residues appears to be optimal for activity. core.ac.uk

SAR studies involving truncation of the citropin 1.1 sequence have revealed the importance of the N-terminal region for its biological activity. Deletion of the first three N-terminal residues (Gly1, Leu2, or Phe3) was found to completely abolish the peptide's activity. nih.gov In contrast, truncation of the C-terminal residues Gly14, Gly15, or Leu16 did not have a significant impact on its antimicrobial action. nih.gov This highlights that the core active region of citropin 1.1 is located more towards the N-terminus.

In a study where citropin 1.1 was truncated to a 13-residue peptide by removing the C-terminal GGL sequence, the resulting peptide, CIT-1, formed the basis for further optimization through machine learning, ultimately leading to a more potent derivative. nih.gov Another study synthesized and tested various truncated fragments of citropin 1.1, with the (1-12)citropin analogue showing notable conformational differences in a membrane-mimicking environment. researchgate.net

| Truncation | Effect on Activity | Reference |

|---|---|---|

| Deletion of Gly1, Leu2, or Phe3 (N-terminus) | Complete loss of activity. | nih.gov |

| Deletion of Gly14, Gly15, or Leu16 (C-terminus) | No significant impact on activity. | nih.gov |

| Truncation to (1-12)citropin | Adopts an α-helical structure along the entire backbone in a micellar environment. | researchgate.net |

Influence of C-terminal Amidation on Efficacy and Selectivity

Post-translational modifications, such as C-terminal amidation, are common in naturally occurring antimicrobial peptides and can significantly influence their biological activity. The native citropin 1.1 is C-terminally amidated. iiitd.edu.inmdpi.com This amidation removes the negative charge of the C-terminal carboxyl group and can increase the peptide's net positive charge, which is often beneficial for its interaction with negatively charged bacterial membranes. core.ac.uk

For many antimicrobial peptides, C-terminal amidation is considered vital for their activity. core.ac.uk The presence of the amide group can enhance the stability of the α-helical structure, particularly at the peptide-membrane interface, leading to greater membrane disruption. While the effect of C-terminal amidation can be variable among different peptides, for many, its absence leads to a reduction in both antimicrobial efficacy and hemolytic side effects. core.ac.uk In the context of the broader family of amphibian antimicrobial peptides to which citropins belong, C-terminal amidation is a common feature that is often crucial for their lytic activity against pathogenic bacteria. researchgate.net

Design and Characterization of Retro-Inverso and Hybrid Analogues

To overcome the susceptibility of peptides to proteolytic degradation by proteases, various strategies are employed, including the design of retro-inverso analogues. A retro-inverso peptide is composed of D-amino acids in a reversed sequence. This modification results in a peptide with a similar side-chain topology to the parent L-peptide but with a reversed backbone direction, making it less recognizable by proteases. nih.gov

A comparative study investigated the properties of several antimicrobial peptides, including citropin 1.1, and their retro analogues. The retro analogue of citropin 1.1 was found to be fourfold less active than the parent molecule and showed no activity against P. aeruginosa. researchgate.net In another review, it was noted that with the exception of one peptide in the study group, the retro analogues of several antimicrobial peptides, including citropin 1.1, exhibited reduced activity compared to their native counterparts. nih.gov This reduction in efficacy was attributed to a relatively higher hydrophilicity of the retro analogues compared to the natural peptides. nih.gov

Stapled peptides are another class of engineered analogues. A series of stapled derivatives of A4K14-citropin 1.1 were designed and synthesized. Among them, some analogues displayed improved α-helicity, greater protease stability, and increased antitumor activity compared to the original linear peptide, marking them as promising leads for further development. frontiersin.org

Computational Modeling and Simulation of Structure-Activity Relationships

Computational modeling and simulation are powerful tools for understanding the SAR of antimicrobial peptides, guiding the design of new and improved analogues. These methods allow for the simulation of peptide-membrane interactions at an atomic level, providing insights that can be difficult to obtain through experimental methods alone. hereon.de

For citropin 1.1, molecular dynamics (MD) simulations have been used to determine its three-dimensional structure in a membrane-mimicking environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. These studies have revealed that citropin 1.1 can adopt a modified structure with two α-helices separated by a turn, which differs from its single helical structure in an aqueous trifluoroethanol solution. researchgate.net This highlights the influence of the environment on the peptide's conformation, which is directly linked to its activity.

More advanced computational approaches, such as machine learning, have been applied to optimize the sequence of citropin 1.1. By starting with a truncated version of citropin 1.1, a machine learning algorithm, trained on a large dataset of known antimicrobial peptides, was used to suggest amino acid substitutions at specific positions to enhance its anti-MRSA properties. nih.gov This led to the development of CIT-8, a 13-residue peptide with significantly improved potency against drug-resistant S. aureus. nih.gov These computational approaches accelerate the peptide design process by combining traditional SAR strategies with predictive algorithms.

Advanced Analytical and Biophysical Characterization in Research

Mass Spectrometry for Peptide Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides like Citropin 2.1. Electrospray ionization (ESI) is a particularly gentle ionization technique that allows for the analysis of biomolecules without significant fragmentation, enabling the determination of the molecular weight of the parent ion. uvic.ca This is critical for confirming the identity of a synthesized or purified peptide.

In the context of this compound research, ESI-MS is used to verify the molecular mass of the synthesized peptide, ensuring it matches the theoretical mass calculated from its amino acid sequence. iiitd.edu.in This technique is also instrumental in assessing the purity of peptide samples. By analyzing the mass spectrum, researchers can identify the presence of any impurities or byproducts from the synthesis process. iiitd.edu.in Furthermore, by inducing fragmentation through techniques like collision-induced decomposition (CID), researchers can obtain sequence information, further confirming the peptide's identity. uvic.ca

Table 1: Application of Mass Spectrometry in this compound Analysis

| Technique | Application | Key Findings |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | - Confirms the molecular weight of this compound. iiitd.edu.in - Assesses the purity of the peptide sample. iiitd.edu.in - Differentiates between various forms of the peptide. researchgate.net | - Verifies the successful synthesis of the target peptide. iiitd.edu.in - Identifies and quantifies impurities. iiitd.edu.in |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analysis of peptides such as this compound. iiitd.edu.inresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, separating peptides based on their hydrophobicity. hplc.eu

Following synthesis, crude peptide mixtures are subjected to preparative RP-HPLC to isolate this compound from impurities and truncated or modified sequences. polypeptide.com The purity of the collected fractions is then assessed using analytical RP-HPLC. iiitd.edu.inpolypeptide.com The retention time of the peptide on the HPLC column provides a characteristic fingerprint that can be used for identification. By comparing the HPLC profile of a synthetic batch to a reference standard, researchers can confirm the identity and purity of the compound. iiitd.edu.in The integration of peak areas in the chromatogram allows for the quantification of the peptide and any detected impurities. polypeptide.com

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions for Analytical RP-HPLC |

| Column | C18 iiitd.edu.inhplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water iiitd.edu.in |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) hplc.eu |

| Gradient | A linear gradient of increasing acetonitrile concentration iiitd.edu.in |

| Detection | UV absorbance at 214 nm iiitd.edu.in |

| Flow Rate | ~1 mL/min for analytical columns hplc.eu |

Spectroscopic Techniques for Conformational Changes in Dynamic Systems

Spectroscopic techniques are vital for investigating the conformational changes that this compound undergoes, particularly upon interaction with membrane-mimicking environments. These changes are often critical for its biological activity. mdpi.com

Circular Dichroism (CD) spectroscopy is a powerful method for studying the secondary structure of peptides. nih.gov In an aqueous solution, many antimicrobial peptides, including likely this compound, exist in a random coil conformation. mdpi.com However, upon interaction with a membrane environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles, they often adopt a more ordered structure, such as an α-helix. researchgate.netmdpi.com CD spectroscopy can monitor this conformational transition by measuring the differential absorption of left and right circularly polarized light. nih.gov The resulting spectrum provides information on the percentage of α-helix, β-sheet, and random coil structures within the peptide. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about peptides in solution. researchgate.net For this compound, NMR studies in membrane-mimetic environments like SDS micelles have been used to determine its three-dimensional structure. researchgate.net These studies can reveal the specific regions of the peptide that form helical structures and how the peptide orients itself within the micelle. researchgate.net

Fourier-transform infrared (FTIR) spectroscopy can also be used to study peptide conformation. researchgate.net The amide I band in the IR spectrum is particularly sensitive to the secondary structure of the protein backbone. frontiersin.org

Table 3: Spectroscopic Analysis of this compound Conformation

| Technique | Environment | Observed Conformational Changes |

| Circular Dichroism (CD) Spectroscopy | Aqueous Solution vs. Membrane Mimetic (e.g., SDS micelles) | Transition from random coil to α-helical structure. researchgate.netmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | SDS Micelles | Determination of the 3D structure, showing the formation of α-helical segments. researchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Membrane Mimetic | Provides information on the secondary structure elements. researchgate.net |

Microscopy Techniques for Cellular Interaction Visualization

Microscopy techniques are essential for visualizing the interactions of this compound with bacterial cells and understanding its mechanism of action at a cellular level.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of cells. ufl.edu In studies involving this compound and its analogs, SEM has been used to visualize the morphological changes that occur in bacteria upon treatment with the peptide. nih.gov These images can reveal membrane disruption, the formation of pores, and leakage of cellular contents. nih.gov

Transmission Electron Microscopy (TEM) allows for the visualization of the internal structures of cells. ufl.edu TEM can be used to observe changes within the bacterial cell following treatment with this compound, providing further insight into its disruptive effects on the cell membrane and internal components. nih.gov

Confocal Laser Scanning Microscopy (CLSM) is a fluorescence-based imaging technique that can be used to study the localization of fluorescently labeled peptides in relation to cellular structures. ufl.edu By tagging this compound with a fluorescent dye, researchers can track its binding to and potential entry into bacterial cells. nih.gov

Table 4: Microscopic Visualization of this compound's Cellular Effects

| Technique | Application | Observed Effects on Bacterial Cells |

| Scanning Electron Microscopy (SEM) | Visualizing surface morphology changes. nih.gov | Membrane disruption, pore formation, cytoplasmic leakage. nih.gov |

| Transmission Electron Microscopy (TEM) | Observing internal cellular changes. nih.gov | Disruption of the cell envelope and internal structures. researchgate.net |

| Confocal Laser Scanning Microscopy (CLSM) | Tracking peptide localization. nih.gov | Visualization of peptide binding to the bacterial cell membrane. |

Biophysical Assays for Membrane Permeabilization

A key aspect of the antimicrobial activity of many peptides, including likely this compound, is their ability to permeabilize bacterial membranes. nih.gov Several biophysical assays are used to quantify this effect.

Flow cytometry is a powerful technique for analyzing large populations of cells. nih.gov In the context of this compound, flow cytometry can be used in conjunction with fluorescent dyes that indicate membrane integrity. nih.gov For example, propidium (B1200493) iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes. nih.gov By treating bacteria with this compound and then staining with PI, researchers can use flow cytometry to quantify the percentage of cells with permeabilized membranes. nih.gov

Fluorescence-based assays using membrane potential-sensitive dyes or dyes that are released from lipid vesicles upon permeabilization are also common. au.dk These assays provide a real-time measurement of membrane disruption. For instance, the release of a fluorescent marker from dye-loaded vesicles upon the addition of this compound can be monitored to determine the extent and kinetics of membrane permeabilization.

Table 5: Assays for Measuring Membrane Permeabilization by this compound

| Assay | Principle | Measurement |

| Flow Cytometry with Propidium Iodide (PI) | PI enters and stains cells with compromised membranes. nih.gov | Quantifies the percentage of permeabilized cells in a population. nih.gov |

| Fluorescence-based Vesicle Leakage Assay | Release of a fluorescent marker from lipid vesicles upon membrane disruption. | Measures the extent and rate of membrane permeabilization. |

Broader Research Implications and Future Directions

Citropin 2.1 as a Model for Understanding AMP Mechanisms

This compound serves as a valuable model peptide for elucidating the complex mechanisms of action of antimicrobial peptides (AMPs). mdpi.comuq.edu.au AMPs are a diverse class of molecules that form a crucial part of the innate immune system in a wide range of organisms. uq.edu.aursc.org Their primary mode of action often involves the disruption of microbial cell membranes. mdpi.comuq.edu.aumdpi.com

The relatively simple, α-helical structure of peptides like this compound allows researchers to systematically study the relationship between peptide sequence, structure, and function. mdpi.comuq.edu.au By observing how this compound interacts with and perturbs lipid bilayers, scientists can gain a deeper understanding of the physical and chemical principles that govern membrane disruption. uq.edu.aunih.gov These studies often employ model membrane systems to mimic bacterial cell walls. nih.gov

Several models have been proposed to describe how AMPs disrupt membranes, including the "barrel-stave," "toroidal pore," and "carpet" models. rsc.orgnih.gov Research on Citropin and similar peptides helps to refine these models and provides evidence for which mechanisms are most relevant under different conditions. uq.edu.aursc.org For instance, the length of an AMP can influence its mechanism, with shorter peptides like Citropin 1.1 thought to act via micellization, while longer peptides may form transmembrane pores. mdpi.com Understanding these mechanisms is critical, as the development of bacterial resistance to AMPs is considered less likely compared to conventional antibiotics because it would require fundamental changes to the bacterial membrane structure. nih.gov

Exploration of Derivatives for Biomedical Research (e.g., biosensors, drug delivery systems)

The structural and functional properties of this compound and its analogs make them attractive candidates for various biomedical applications beyond direct antimicrobial use. mdpi.com Researchers are actively exploring the development of Citropin-based derivatives for use in biosensors and drug delivery systems. mdpi.comnih.gov

Biosensors: A biosensor is a device that detects specific biological molecules and converts this detection into a measurable signal. usc.edunih.gov Peptides like Citropin can be engineered to bind to specific targets, such as bacterial components or disease biomarkers. nih.gov By immobilizing these peptide derivatives onto a transducer, it's possible to create highly sensitive and selective biosensors for diagnostic purposes. usc.edunih.gov

Drug Delivery Systems: The ability of AMPs to interact with and, in some cases, traverse cell membranes makes them promising candidates for drug delivery vehicles. mdpi.commdpi.com By attaching therapeutic agents to a Citropin-based peptide, it may be possible to enhance the delivery of these drugs to their target cells. mdpi.com Furthermore, encapsulating peptides like Citropin 1.1 within biodegradable polymeric matrices can create controlled-release systems. mdpi.com These systems protect the peptide from degradation and allow for a sustained release over time, which could be particularly useful for treating localized infections. mdpi.com The use of nanocarriers, such as liposomes and polymeric nanoparticles, is another strategy being explored to improve the stability and delivery of AMPs. mdpi.com

Advancements in Synthetic Biology for Peptide Production and Optimization

Synthetic biology offers powerful tools for the production and optimization of peptides like this compound. nih.govfrontiersin.orgnih.gov Traditional chemical synthesis of peptides can be costly and complex, especially for large-scale production. nih.gov Synthetic biology provides an alternative by engineering microorganisms to become "cell factories" for producing these bioactive compounds. nih.govsustainablemanufacturingexpo.com

By introducing the genetic code for this compound or its desired variants into a suitable host organism, such as bacteria or yeast, it is possible to produce large quantities of the peptide through fermentation. nih.govfrontiersin.org This approach is often more cost-effective and scalable than chemical synthesis. sustainablemanufacturingexpo.com

Furthermore, synthetic biology enables the rapid optimization of peptide properties. nih.gov Techniques like directed evolution and machine learning-assisted design can be used to generate vast libraries of peptide variants and screen them for improved activity, stability, or target specificity. nih.govnih.gov For example, machine learning algorithms have been used to design shorter, more potent derivatives of Citropin 1.1. nih.gov This iterative process of design, build, test, and learn allows for the fine-tuning of peptides for specific applications. nih.gov

Emerging Research on Peptidomimetics and Non-Peptidic Scaffolds Inspired by this compound

While peptides have significant therapeutic potential, they can also have limitations, such as susceptibility to enzymatic degradation and poor membrane permeability. nih.govmdpi.com To overcome these challenges, researchers are developing peptidomimetics—molecules that mimic the structure and function of natural peptides but are built from non-natural components. nih.govmdpi.com

Inspired by the structure of peptides like this compound, scientists can design and synthesize peptidomimetics that retain the desired biological activity but have improved drug-like properties. nih.govmdpi.com These modifications can include altering the peptide backbone, introducing non-standard amino acids, or creating cyclic structures. mdpi.comfrontiersin.org For example, N-methylation is a technique used to increase metabolic stability and improve bioavailability. mdpi.com

The goal is to create molecules that are more stable, have better oral bioavailability, and exhibit enhanced target affinity and selectivity. mdpi.com This field of research holds great promise for the development of new therapeutics based on the functional principles of natural peptides like this compound. nih.govmdpi.com

Unexplored Biological Activities and Mechanistic Hypotheses

While the antimicrobial properties of this compound are its most studied feature, there is a growing interest in exploring other potential biological activities. researchgate.net Many AMPs have been found to possess a wide range of functions, including antiviral, antifungal, and anticancer activities, as well as immunomodulatory effects. rsc.orgresearchgate.net

For instance, some studies have shown that Citropin 1.1 exhibits anticancer activity, suggesting a potential shared mechanism of action with its antimicrobial effects. researchgate.net It is hypothesized that the peptide's ability to disrupt cell membranes could also be effective against cancer cells, which often have altered membrane properties compared to normal cells. researchgate.net

Future research will likely focus on screening this compound and its derivatives for a broader range of biological activities. This could involve testing its efficacy against different types of viruses, fungi, and cancer cell lines. Additionally, researchers will continue to investigate the detailed molecular mechanisms underlying any newly discovered activities, which could lead to the development of novel therapeutic strategies.

Q & A

Q. Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and renal clearance in animal models.

- Infection model optimization : Use neutropenic mice or biofilm-infected implants to mimic clinical scenarios.

- Dose-response correlation : Compare MICs with achievable tissue concentrations .

Methodological Notes

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, deposit raw SPR or RNA-seq data in repositories like Zenodo or GEO .

- Statistical Rigor : Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons. Use tools like GraphPad Prism or R/Bioconductor .

- Ethical Compliance : For studies involving animal models, follow ARRIVE 2.0 guidelines; for human cell lines, obtain IRB approval and document informed consent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.